2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid
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Overview
Description
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is a chemical compound with the molecular formula C11H12O3N2. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of an aromatic nitrile with 2-amino alcohols in the presence of a biopolymer-based catalyst, such as cellulose sulfuric acid (CSA) . The reaction is carried out under solvent-free conditions, making it an environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to obtain the pure product .
Chemical Reactions Analysis
Types of Reactions
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents such as zinc/acetic acid or triphenylphosphine.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Zinc/acetic acid, triphenylphosphine.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein production . The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes required for bacterial survival .
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzo[d]imidazole-6-carboxamide
- 6-(4-Bromo-2-chloro-phenylamino)-7-fluoro-3-methyl-3H-benzoimidazole-5-carboxylic acid (2-hydroxy-ethoxy)-amide
Uniqueness
2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl(methyl)amino group with a benzoxazole ring makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C11H12N2O3 |
---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-[ethyl(methyl)amino]-1,3-benzoxazole-6-carboxylic acid |
InChI |
InChI=1S/C11H12N2O3/c1-3-13(2)11-12-8-5-4-7(10(14)15)6-9(8)16-11/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
PTFUKDPCRMHNFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)C1=NC2=C(O1)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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